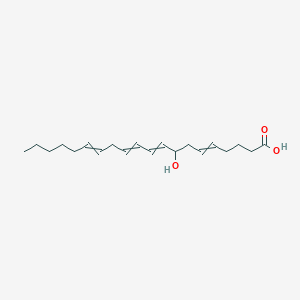

8-Hydroxyicosa-5,9,11,14-tetraenoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8(R)-ヒドロキシエイコサテトラエン酸は、一般的に8(R)-HETEと呼ばれ、アラキドン酸のヒドロキシル化誘導体です。 これは、アラキドン酸の酸化によって生成されるエイコサノイドであるヒドロキシエイコサテトラエン酸(HETE)ファミリーのメンバーです。 8(R)-HETEは、炎症や心血管の健康など、さまざまな生物学的プロセスにおける役割で知られています .

準備方法

8(R)-HETEは、アラキドン酸のリポキシゲナーゼによる合成によって合成できます。 このプロセスには、アラキドン酸の第8炭素にヒドロキシル基を導入するリポキシゲナーゼ酵素が含まれます . 工業生産方法では、通常、ゴージャンサンゴやヒトデなどの海洋無脊椎動物を使用します。これらの海洋無脊椎動物は、自然に8(R)-HETEを生成します . Euphausia pacifica(北太平洋オキアミ)などの生物における酵素的生産も探求されており、大量の8(R)-HETEを得るための新しい方法を提供しています .

化学反応の分析

8(R)-HETEは、酸化、還元、置換などのさまざまな化学反応を起こします。 これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から形成される主な生成物には、ジヒドロキシエイコサトリエン酸(DHET)およびその他のヒドロキシル化誘導体が含まれます .

科学研究アプリケーション

8(R)-HETEは、多くの科学研究アプリケーションを持っています。 化学では、ヒドロキシル化脂肪酸の挙動を研究するためのモデル化合物として使用されます。 生物学と医学では、8(R)-HETEは、炎症と心血管の健康における役割で知られています。 MAPKとNF-κB経路の活性化を通じて、ヒト心室心筋細胞の細胞肥大を誘導することが示されています . さらに、8(R)-HETEは癌細胞に抗腫瘍効果を示し、癌研究の潜在的な候補となっています .

科学的研究の応用

Structural Characteristics

8-HETE features four double bonds located at the 5th, 9th, 11th, and 14th carbon positions and a hydroxyl group at the 8th position. This unique structure contributes to its biological activity and interaction with various receptors.

Biochemical Pathways

8-HETE primarily interacts with the following pathways:

- MAPK Pathway : Induces cellular hypertrophy through the activation of ERK1/2.

- NF-κB Pathway : Promotes inflammation by activating transcription factors involved in immune responses.

- Peroxisome Proliferator-Activated Receptors (PPARs) : Acts as a weak activator of PPAR gamma while significantly activating PPAR alpha.

Cellular Effects

Research indicates that 8-HETE functions as a potent chemoattractant for eosinophils and neutrophils, enhancing their migration and infiltration through endothelial barriers. It also influences actin polymerization in these immune cells.

Inflammation Studies

8-HETE's role in inflammation makes it a valuable compound for studying inflammatory diseases. Its ability to activate immune cells positions it as a target for therapeutic interventions aimed at conditions like asthma and rheumatoid arthritis.

Cancer Research

Given its association with oxidative stress and inflammation in cancer development, 8-HETE is being investigated for potential chemopreventive strategies. Studies suggest that inhibiting its production could reduce tumor growth and metastasis .

Cardiovascular Research

The compound has been linked to cardiac hypertrophy markers such as ANP and BNP. Its effects on heart cells make it relevant for studying heart diseases and developing treatments for conditions like heart failure.

Neuroscience

Emerging research indicates that 8-HETE may influence neuroinflammatory processes. Its signaling pathways could be explored for their roles in neurodegenerative diseases like Alzheimer's .

Case Study 1: Inflammation Modulation

A study demonstrated that treatment with 8-HETE significantly increased eosinophil migration in response to inflammatory stimuli compared to controls. This suggests its potential utility in understanding eosinophilic disorders.

Case Study 2: Cancer Cell Growth

In vitro experiments showed that cancer cell lines treated with inhibitors of lipoxygenase (the enzyme responsible for producing 8-HETE) exhibited reduced proliferation rates. This highlights the compound's role in tumor biology and its potential as a therapeutic target .

作用機序

8(R)-HETEの作用機序には、特定の分子標的および経路との相互作用が含まれます。 NF-κB活性の活性化とERK1 / 2のリン酸化によって細胞肥大を誘導します。 この活性化は、心臓肥大マーカーの誘導と細胞表面積の増加につながります . ジヒドロキシエイコサトリエン酸(DHET)の形成と可溶性エポキシドヒドロラーゼ(sEH)酵素活性の増加も、8(R)-HETEの効果に関連付けられています .

類似化合物の比較

8(R)-HETEは、5-ヒドロキシエイコサテトラエン酸(5-HETE)、12-ヒドロキシエイコサテトラエン酸(12-HETE)、および15-ヒドロキシエイコサテトラエン酸(15-HETE)などの他のヒドロキシエイコサテトラエン酸に似ています。 8(R)-HETEは、第8炭素における特定のヒドロキシル化と、その独特の生物学的活性でユニークです。 たとえば、12-HETEは血小板凝集と炎症に関連付けられていますが、8(R)-HETEは細胞肥大と心血管の健康に大きく関与しています .

類似化合物との比較

8®-HETE is similar to other hydroxyeicosatetraenoic acids such as 5-hydroxyeicosatetraenoic acid (5-HETE), 12-hydroxyeicosatetraenoic acid (12-HETE), and 15-hydroxyeicosatetraenoic acid (15-HETE). 8®-HETE is unique in its specific hydroxylation at the 8th carbon and its distinct biological activities. For instance, while 12-HETE is associated with platelet aggregation and inflammation, 8®-HETE is more involved in cellular hypertrophy and cardiovascular health .

生物活性

Overview

8-Hydroxyicosa-5,9,11,14-tetraenoic acid (8-HETE) is a hydroxylated derivative of arachidonic acid and belongs to the eicosanoid family. This compound plays a critical role in various biological processes, including inflammation, cell signaling, and immune responses. It is particularly noted for its involvement in the modulation of cellular activities and potential therapeutic applications.

8-HETE primarily exerts its effects through several key biochemical pathways:

- MAPK and NF-κB Pathways : 8-HETE activates the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which are crucial for cellular responses to stress and inflammation.

- Peroxisome Proliferator-Activated Receptors (PPARs) : It acts as an agonist for PPARα and exhibits weaker activity on PPARγ, influencing lipid metabolism and inflammation.

- Cellular Hypertrophy : Research indicates that 8-HETE induces cellular hypertrophy in various cell types, such as human ventricular cardiomyocytes, through the phosphorylation of ERK1/2.

Biological Activities

The biological activities of 8-HETE encompass a range of effects:

- Chemotactic Activity : 8-HETE serves as a potent chemoattractant for immune cells like eosinophils and neutrophils, promoting their migration to sites of inflammation.

- Inflammatory Responses : It is implicated in various inflammatory conditions, including asthma and dermatitis. Its metabolites can influence cell signaling pathways that regulate cell migration and adhesion .

- Oxidative Stress : The compound is associated with oxidative stress and lipid peroxidation processes that may contribute to cancer development .

Research Findings

Recent studies have explored the multifaceted roles of 8-HETE in biological systems:

- Cellular Effects : In vitro studies have demonstrated that 8-HETE can induce significant changes in cell morphology and function, particularly in cardiac cells where it promotes hypertrophy.

- Pain Sensation : A study highlighted that 8-HETE exhibits pronociceptive properties by activating specific receptors involved in pain pathways, indicating its potential role in pain management strategies .

- Cancer Research : Investigations into the role of 8-HETE in cancer reveal its involvement in promoting tumor growth through inflammatory pathways. Its interaction with various cell types suggests potential for targeted therapeutic approaches .

Data Tables

Case Studies

- Case Study on Inflammation : A study on intestinal ischemia-reperfusion demonstrated that 8-HETE is produced alongside both pro-inflammatory and anti-inflammatory eicosanoids during early stages of ischemia, highlighting its complex role in inflammatory responses .

- Cancer Cell Lines : Research evaluating the cytotoxic effects of compounds related to 8-HETE on various cancer cell lines showed significant IC50 values indicating its potential as an anti-cancer agent. For instance, IC50 values were recorded at lower concentrations compared to standard chemotherapeutics, suggesting enhanced efficacy .

特性

IUPAC Name |

8-hydroxyicosa-5,9,11,14-tetraenoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUNAYAEIJYXRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80869319 |

Source

|

| Record name | 8-Hydroxyicosa-5,9,11,14-tetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。